tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate
Description
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(16-4)10(8)14/h5-7,14H,1-4H3,(H,13,15) |
InChI Key |
KENBGUJPCAIZIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection via Di-tert-butyl Dicarbonate
The most common method for synthesizing tert-butyl carbamate derivatives is the reaction of the corresponding amine or hydroxyl-containing compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. This reaction proceeds under mild conditions and selectively protects the amine or hydroxyl group.
Curtius Rearrangement-Based Methods
Modified Curtius rearrangement protocols have been employed to prepare tert-butyl carbamates from corresponding carboxylic acids. This involves the formation of acyl azides, which rearrange to isocyanates that are trapped by tert-butanol or related nucleophiles to form the carbamate.
Base-Mediated Intramolecular Decarboxylative Synthesis
This method involves the intramolecular decarboxylation of alkanoyloxycarbamates under basic conditions to yield alkylamines protected as tert-butyl carbamates. Cesium carbonate (Cs2CO3) in acetonitrile at elevated temperatures (around 100 °C) has been shown to be effective.
- For example, tert-butyl ((3-phenylpropanoyl)oxy)carbamate undergoes decarboxylation in the presence of Cs2CO3 to give the corresponding carbamate in good yield.
Detailed Preparation Method from Patent Literature
A Chinese patent (CN102020589B) describes a high-yield preparation of tert-butyl carbamate derivatives via condensation reactions under controlled temperature and stirring conditions:
- Starting material: (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl] tert-butyl carbamate.
- Solvent: Ethyl acetate.
- Catalysts: Tetrabutylammonium bromide.
- Alkylating agent: Methyl sulfate.
- Base: 50% KOH solution added dropwise at low temperatures (-10 to 10 °C).
- Workup: Extraction with dilute hydrochloric acid, sodium bicarbonate, and water washing.
- Yield: Up to 97% with crystallization from normal hexane.
This method emphasizes careful temperature control and phase separation to maximize purity and yield.
Representative Synthesis Procedure (Adapted)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Starting amine or phenol derivative + Di-tert-butyl dicarbonate (Boc2O) in dry dichloromethane at 0–20 °C | Boc protection reaction | ~100% (quantitative) |
| 2 | Workup with water, extraction with DCM, washing with saturated NaHCO3 and brine, drying over MgSO4 | Purification | — |
| 3 | Solvent removal under reduced pressure | Isolation of tert-butyl carbamate | — |
This procedure is adapted from reported syntheses of similar carbamate derivatives.
Analytical Data Supporting Preparation
Typical analytical data for tert-butyl carbamate derivatives include:
- 1H NMR : Characteristic singlet for tert-butyl group (~1.4 ppm, 9H), aromatic protons, and hydroxyl or methoxy signals.
- 13C NMR : Signals for carbamate carbonyl (~155 ppm), tert-butyl carbon (~80 ppm), aromatic carbons, and methoxy carbons.
- IR Spectroscopy : Strong carbamate C=O stretch (~1700 cm⁻¹), O-H stretch (~3400 cm⁻¹), and C-O stretches.
- Mass Spectrometry : Molecular ion peaks consistent with molecular formula.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Boc Protection with Boc2O | Amines or phenols | Di-tert-butyl dicarbonate, base | 0–20 °C, DCM solvent | Quantitative | Mild, selective, high yield | Requires dry conditions |
| Modified Curtius Rearrangement | Carboxylic acids | Boc2O, NaN3, Zn(OTf)2, TBABr | Room temp to mild heating | Moderate to high | Versatile for acid substrates | Multi-step, azide handling |
| Base-Mediated Decarboxylative | Alkanoyloxycarbamates | Cs2CO3, MeCN | 100 °C, 1 h | 57–85% | Efficient for alkylamines | Requires elevated temp, specific substrates |
| Condensation with Methyl Sulfate | Amino alcohol carbamates | Methyl sulfate, KOH, TBABr | -10 to 20 °C, ethyl acetate | Up to 97% | High yield, scalable | Careful temp control needed |
Summary and Recommendations
The preparation of tert-butyl (2-hydroxy-3-methoxyphenyl)carbamate is best achieved through Boc protection of the corresponding amine or hydroxyl precursor using di-tert-butyl dicarbonate under mild conditions. Alternative methods such as Curtius rearrangement and base-mediated decarboxylation offer routes from different starting materials, expanding synthetic flexibility.
The choice of method depends on:
- Availability of starting materials.
- Desired scale and purity.
- Sensitivity of functional groups.
- Laboratory safety considerations (e.g., handling azides).
For industrial or large-scale synthesis, the condensation method involving methyl sulfate and tetrabutylammonium bromide under controlled temperature offers high yields and operational simplicity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenols.
Scientific Research Applications
Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate is a carbamate derivative with the chemical formula C14H21NO4 and a molecular weight of 267.32 g/mol. It contains a tert-butyl group, which enhances its lipophilicity, and a hydroxyphenyl moiety that may contribute to its biological activity. The presence of a hydroxy group and a methoxy group on the aromatic ring are significant for its potential interactions in biological systems.
Potential Applications
Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate has potential applications in several fields:
- Pharmaceuticals Due to its anticipated properties, this compound may be useful in drug development.
- Agrochemicals It can be modified for specific applications in this sector.
Interaction studies involving tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate would likely focus on its binding affinity to various biological targets, such as enzymes or receptors. Preliminary studies could involve assessing its activity and selectivity against relevant targets. These studies are crucial for understanding the mechanism of action and potential therapeutic uses of the compound.
Structural Similarity
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The compound can be deprotected under acidic conditions, releasing the free amine. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection are required .
Comparison with Similar Compounds
Structural Comparison
The structural diversity of tert-butyl carbamates arises from variations in substituents on the aromatic ring or aliphatic chain. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Donating Effects: Methoxy groups in both the target compound and tert-butyl (2-amino-6-methoxyphenyl)carbamate donate electrons, stabilizing adjacent carbamate groups but altering reactivity toward electrophiles.
- Hydrogen Bonding: The 2-hydroxy group in the target compound contrasts with ether-protected analogs (e.g., 3-benzyloxy in ), impacting solubility in polar solvents like water or methanol.
- Steric Effects : Bulky substituents (e.g., benzyloxy in ) reduce reactivity in sterically hindered reactions compared to the smaller -OH group.
Physicochemical Properties
| Property | This compound | tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate | tert-Butyl (2-amino-6-methoxyphenyl)carbamate |
|---|---|---|---|
| Melting Point | Not reported | Not reported | Not reported |
| Solubility | High in polar solvents (e.g., DMSO, MeOH) | Moderate (soluble in CH₂Cl₂, EtOAc) | Moderate in DMSO |
| ¹H NMR (δ, ppm) | -OH: ~8.5; -OCH₃: ~3.8 | -OBn: ~5.0 (CH₂); -OCH₃: ~3.8 | -NH₂: ~5.5 (broad); -OCH₃: ~3.8 |
| Stability | Sensitive to oxidation | Stable under acidic conditions | Air-sensitive (NH₂ group) |
Notes:
- The hydroxyl group in the target compound results in a downfield ¹H NMR shift (~8.5 ppm) due to hydrogen bonding, contrasting with tert-butyl (2-amino-6-methoxyphenyl)carbamate, where -NH₂ appears at ~5.5 ppm .
- Lipophilicity increases with non-polar substituents (e.g., benzyloxy in ), affecting membrane permeability in biological applications.
Biological Activity
Tert-butyl (2-hydroxy-3-methoxyphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H17NO3
- Molecular Weight : 223.27 g/mol
The presence of a tert-butyl group enhances its lipophilicity, while the hydroxy and methoxy groups on the aromatic ring are crucial for its biological interactions.
The mechanism of action for this compound involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions, allowing for selective deprotection under acidic conditions. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection are required.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which is critical in drug design and development. For instance, it has shown promise as an inhibitor of insulin-regulated aminopeptidase, which plays a role in metabolic processes .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, making them candidates for further investigation in cancer therapy .
- Neuroprotective Effects : Some studies have indicated that compounds similar to this compound can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives. Below are notable findings:
Applications in Medicine and Industry
The compound's unique structure allows it to be utilized in various applications:
- Drug Development : Its ability to inhibit enzymes makes it a candidate for developing new therapeutics targeting metabolic disorders and cancers.
- Chemical Synthesis : It serves as a protecting group in organic synthesis, particularly in peptide synthesis and other complex organic reactions.
Q & A
Q. What are the standard synthetic protocols for tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate?
The compound is typically synthesized via condensation reactions using tert-butyl carbamate precursors. For example, a two-step procedure involves:
- Step 1 : Protection of the amine group using Boc (tert-butoxycarbonyl) chemistry.
- Step 2 : Coupling with substituted phenols (e.g., 2-hydroxy-3-methoxyphenol) using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under inert conditions . Reaction optimization includes controlling temperature (0–25°C) and solvent selection (e.g., dichloromethane or THF) to minimize side reactions.
Q. What safety precautions are recommended for handling this compound?
While some safety data sheets (SDS) indicate no significant hazards (e.g., no GHS labeling in ), general precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Keep in airtight containers at room temperature, away from strong acids/bases or oxidizing agents .
Q. How is this compound characterized analytically?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and Boc-group integrity.
- HPLC/MS : For purity assessment (>95%) and molecular ion verification .
- X-ray Crystallography : To resolve ambiguous stereochemistry or confirm hydrogen-bonding interactions (e.g., using SHELX software for refinement) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this carbamate?
Yield optimization strategies include:
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to accelerate Boc protection .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency for sterically hindered phenols.
- Temperature Gradients : Gradual warming from 0°C to room temperature reduces epimerization in chiral intermediates .
Q. What role does SHELX software play in structural analysis of this compound?
SHELX is critical for refining crystal structures:
- Data Processing : Integration of intensity data (e.g., from Mo-Kα radiation) to generate .hkl files.
- Hydrogen Bond Analysis : SHELXL refines hydrogen-bonding parameters (e.g., D–H···A distances and angles) to validate intermolecular interactions .
- Twinned Data Handling : SHELXD is used for structure solution in cases of pseudo-merohedral twinning .
Q. How should researchers resolve contradictions in hazard data across safety reports?
Discrepancies in SDS (e.g., "no known hazards" in vs. precautionary measures in ) require:
Q. What biocatalytic applications exist for tert-butyl carbamate derivatives?
Enzymatic methods enable chemoselective transformations:
- Lipase-Catalyzed Hydrolysis : Selective removal of Boc groups in multi-functional intermediates .
- Dynamic Kinetic Resolution : Racemization of chiral centers during synthesis of pharmaceutical precursors (e.g., statin side chains) .
Q. How do hydrogen and halogen bonds influence the solid-state properties of this compound?
Crystal packing is governed by:
- Strong Hydrogen Bonds : N–H···O interactions between carbamate groups (2.8–3.0 Å) stabilize layered structures.
- Weak Interactions : C–H···π contacts (3.5 Å) contribute to lattice rigidity, as observed in tert-butyl carbamate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
